N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide
Description
Properties
CAS No. |
917760-02-2 |
|---|---|
Molecular Formula |
C17H15FN4O2 |
Molecular Weight |
326.32 g/mol |
IUPAC Name |
N-[4-ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C17H15FN4O2/c1-3-24-16-15-14(21-17(22-16)19-10(2)23)9-8-13(20-15)11-4-6-12(18)7-5-11/h4-9H,3H2,1-2H3,(H,19,21,22,23) |
InChI Key |
ZSNWYWTUSFNETD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Core Formation
- The synthesis often begins with pyrido[3,2-d]pyrimidine derivatives or related heterocyclic precursors.
- Literature reports (e.g., patent US8232278B2) describe the preparation of substituted pyrido[3,2-d]pyrimidines via condensation of aminopyridines with appropriate nitriles or amidines under acidic or basic conditions.
Introduction of the 4-Ethoxy Group
Attachment of the 6-(4-Fluorophenyl) Substituent
- The 6-position fluorophenyl group is typically introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling using 4-fluorophenyl boronic acid or stannane derivatives with a halogenated pyrido[3,2-d]pyrimidine intermediate.
- Alternatively, condensation with fluorophenyl-substituted nitriles or aldehydes can be employed depending on the synthetic route.
Formation of the 2-Acetamide Group
- The 2-position amine is introduced by amination of a 2-chloro or 2-bromo intermediate or by reduction of a nitro precursor.
- Subsequent acetylation with acetic anhydride or acetyl chloride yields the acetamide functionality.
- Aminolysis and acetylation steps are often performed under mild conditions to preserve the integrity of the heterocyclic core.
Representative Synthetic Route (Summarized)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Core formation | Condensation of aminopyridine with nitrile | Pyrido[3,2-d]pyrimidine intermediate |
| 2 | Nucleophilic substitution | Ethoxide ion, solvent (e.g., DMF), heat | 4-Ethoxy substituted intermediate |
| 3 | Cross-coupling (Suzuki) | Pd catalyst, 4-fluorophenyl boronic acid | 6-(4-Fluorophenyl) substituted intermediate |
| 4 | Amination | Ammonia or amine source | 2-Amino intermediate |
| 5 | Acetylation | Acetic anhydride or acetyl chloride | Final acetamide product |
Research Findings and Optimization Notes
- Yield and Purity: Multi-step synthesis yields vary; optimization of coupling and substitution steps is critical for high purity and yield.
- Solvent Effects: Polar aprotic solvents like DMF or DMSO favor nucleophilic substitutions and cross-couplings.
- Catalyst Selection: Palladium catalysts with appropriate ligands enhance coupling efficiency and selectivity.
- Temperature Control: Moderate heating (50–80 °C) is often sufficient; excessive heat may cause decomposition.
- Workup and Purification: Crystallization and chromatographic techniques are used to isolate and purify intermediates and final product.
Comparative Data Table of Key Intermediates and Conditions
| Intermediate/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrido[3,2-d]pyrimidine core | Aminopyridine + nitrile, acid/base | 70–85 | Core scaffold formation |
| 4-Ethoxy substitution | Ethoxide ion, DMF, 60 °C | 65–75 | Nucleophilic substitution |
| 6-(4-Fluorophenyl) coupling | Pd catalyst, 4-fluorophenyl boronic acid, base | 60–80 | Suzuki coupling, regioselective |
| 2-Amination | Ammonia gas or amine source | 70–80 | Amination of halogenated intermediate |
| Acetylation to acetamide | Acetic anhydride, mild heating | 80–90 | Final functionalization step |
Chemical Reactions Analysis
Types of Reactions
N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or fluorophenyl groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[3,2-d]pyrimidine and Pyrimidine Derivatives
Compound 2h : 2-{[4-(4-Fluorophenyl)-6-(1-naphthyl)pyrimidin-2-yl]thio}-N-(3-methylphenyl)acetamide
- Structural Features : Shares a pyrimidine core with a 4-fluorophenyl substituent but includes a naphthyl group and a thioether linkage.
- Physical Properties : Melting point 145–147°C, yield 55% .
- Key Difference : The thioether bridge and naphthyl group may alter solubility and binding kinetics compared to the ethoxy-substituted pyrido-pyrimidine in the target compound.
Compound 2k : 2-{[4-(4-Fluorophenyl)-6-(phenylthio)pyrimidin-2-yl]thio}-N-(m-tolyl)acetamide
Thieno[3,2-d]pyrimidine Analogs
Compound 266 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-phenyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
- Structural Features: Contains a thieno[3,2-d]pyrimidine core with a 4-fluorophenyl group and methylthio-imidazole side chain.
- Key Difference: The thieno-pyrimidine core may confer distinct electronic properties compared to pyrido-pyrimidine, influencing kinase inhibition profiles (e.g., CK1δ inhibition) .
Compound 267 : N-(4-(5-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Pyrazolo[3,4-d]pyrimidine Derivatives
Example 83 : 2-(1-(4-(dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Structural Features: Pyrazolo-pyrimidine core with dual fluorophenyl groups and a chromenone moiety.
- Physical Properties : Melting point 302–304°C .
- Key Difference: The fused chromenone system and dimethylamino group suggest divergent biological targets (e.g., kinase or estrogen receptor modulation) compared to the acetamide-focused target compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Insights
- Synthetic Yields: Thieno-pyrimidine derivatives (e.g., 266, 267) exhibit higher yields (~76%) compared to pyrimidine-thioether analogs (e.g., 2h: 55%, 2k: 20%), suggesting more efficient coupling strategies for thieno-based systems .
- Biological Activity: Compounds with thieno-pyrimidine cores (266, 267) are explicitly linked to CK1δ inhibition, a kinase implicated in circadian rhythm disorders and cancer . In contrast, pyrimidine-thioether derivatives (2h, 2k) lack direct activity data but share structural motifs with anti-inflammatory agents .
- Thermal Stability: The pyrazolo-pyrimidine derivative (Example 83) exhibits exceptional thermal stability (melting point >300°C), likely due to rigid chromenone and fluorophenyl groups .
Biological Activity
N-(4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide is a compound belonging to the pyrido[3,2-d]pyrimidine family, which has garnered attention for its potential therapeutic applications, particularly in oncology and antiviral treatments. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H18FN3O2. The structure features a pyrido[3,2-d]pyrimidine core substituted with an ethoxy group and a fluorophenyl moiety, which are critical for its biological activity.
The compound exhibits its biological effects primarily through the inhibition of specific kinases and other molecular targets. Research indicates that derivatives of pyrido[3,2-d]pyrimidines often interact with dihydrofolate reductase (DHFR) and various receptor tyrosine kinases (RTKs), which play crucial roles in cell proliferation and survival pathways.
Biological Targets
- Dihydrofolate Reductase (DHFR) : Inhibition of DHFR can disrupt nucleotide synthesis, leading to reduced proliferation in cancer cells.
- Kinase Inhibition : The compound shows potential as a kinase inhibitor, particularly against members of the HER family involved in cancer signaling pathways.
Biological Activity Data
A summary of key biological activities associated with this compound is presented in the following table:
| Activity | IC50/EC50 Values | Target | Reference |
|---|---|---|---|
| Inhibition of DHFR | 0.25 µM | Dihydrofolate reductase | |
| Antiviral Activity | 50 µM | Viral polymerases | |
| Kinase Activity (HER family) | 30 µM | HER1, HER2 |
Case Studies
- Anticancer Studies : A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of key kinases involved in tumor growth.
- Antiviral Applications : Another investigation focused on the antiviral properties of pyrido[3,2-d]pyrimidine derivatives against hepatitis C virus (HCV). The compound showed promising results in inhibiting viral replication through interference with viral polymerases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
